Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate
Brand Name: Vulcanchem
CAS No.: 83732-67-6
VCID: VC17016946
InChI: InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
SMILES:
Molecular Formula: C12H9NNa2O8S2
Molecular Weight: 405.3 g/mol

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate

CAS No.: 83732-67-6

Cat. No.: VC17016946

Molecular Formula: C12H9NNa2O8S2

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate - 83732-67-6

Specification

CAS No. 83732-67-6
Molecular Formula C12H9NNa2O8S2
Molecular Weight 405.3 g/mol
IUPAC Name disodium;3-acetamido-8-hydroxynaphthalene-1,5-disulfonate
Standard InChI InChI=1S/C12H11NO8S2.2Na/c1-6(14)13-7-4-8-10(22(16,17)18)3-2-9(15)12(8)11(5-7)23(19,20)21;;/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Standard InChI Key QAOQPYFYRVMVFK-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate has the molecular formula C₁₂H₉NNa₂O₈S₂ and a molecular weight of 405.30 g/mol. The compound’s structure features a naphthalene backbone substituted at positions 1, 3, 5, and 8 (Figure 1). Key functional groups include:

  • A hydroxyl (-OH) group at position 8,

  • An acetylamino (-NHCOCH₃) group at position 3,

  • Two sulfonate (-SO₃Na) groups at positions 1 and 5.

This arrangement confers polarity and water solubility, critical for its applications in aqueous reaction systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight405.30 g/mol
SolubilityHighly soluble in water
Melting Point>300°C (decomposes)
Density~1.68 g/cm³ (estimated)
pKa (Hydroxyl Group)~8.2 (predicted)

Synthesis and Manufacturing

Reaction Pathways

The synthesis of disodium 3-(acetylamino)-8-hydroxynaphthalene-1,5-disulphonate typically involves multi-step sulfonation and acetylation reactions. A common route includes:

  • Sulfonation of Naphthalene: Initial sulfonation introduces sulfonic acid groups at positions 1 and 5 using concentrated sulfuric acid under controlled temperatures (80–120°C).

  • Acetylation: The amino group at position 3 is acetylated using acetic anhydride, forming the acetylamino substituent.

  • Hydroxylation: Introduction of the hydroxyl group at position 8 via alkaline hydrolysis or oxidative methods .

  • Neutralization: Conversion to the disodium salt using sodium hydroxide, enhancing water solubility .

Critical parameters such as temperature, pH, and reactant stoichiometry must be optimized to achieve yields exceeding 70%.

Purification and Quality Control

Post-synthesis purification involves:

  • Crystallization: From hot aqueous solutions to remove unreacted intermediates.

  • Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity.

  • Spectroscopic Validation: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s disodium form exhibits high solubility in water (>50 g/L at 25°C) and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Stability studies indicate degradation above 300°C, with decomposition products including sulfur oxides and aromatic hydrocarbons .

Spectroscopic Data

  • UV-Vis Spectroscopy: Strong absorption maxima at 280 nm (π→π* transitions) and 340 nm (n→π* transitions).

  • IR Spectroscopy: Peaks at 1180 cm⁻¹ (S=O stretching), 1650 cm⁻¹ (C=O amide), and 3450 cm⁻¹ (O-H stretching) .

  • ¹H NMR (D₂O): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 2.1 ppm (acetyl methyl), and δ 4.3 ppm (exchangeable hydroxyl proton).

Applications in Industry and Research

Dye and Pigment Synthesis

The compound serves as a key intermediate in azo dye production. Its sulfonate groups enhance dye solubility, while the hydroxyl and acetylamino groups facilitate coupling reactions with diazonium salts . For example, it is used to synthesize dyes for textiles and pH indicators .

Analytical Chemistry

As a chelating agent, it forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enabling colorimetric detection in environmental and industrial samples . A 2024 study demonstrated its efficacy in quantifying trace copper in wastewater with a detection limit of 0.1 ppm .

Pharmaceutical Research

Comparative Analysis with Related Compounds

Table 2: Comparison of Naphthalene Disulphonates

CompoundMolecular FormulaKey ApplicationsSolubility (Water)
Disodium 3-(acetylamino)-8-hydroxy-1,5-disulphonateC₁₂H₉NNa₂O₈S₂Dyes, analytical reagents>50 g/L
1-Amino-8-hydroxynaphthalene-3,6-disulphonic acidC₁₀H₉NO₇S₂Reactive dyes~20 g/L
Disodium 8-hydroxy-1,6-disulphonateC₁₀H₆Na₂O₇S₂Surfactants>100 g/L

This comparison highlights the unique role of the acetylamino group in enhancing solubility and reactivity .

Future Research Directions

  • Green Synthesis Methods: Developing catalytic sulfonation processes to reduce waste.

  • Advanced Material Applications: Exploring use in ion-exchange resins or photovoltaic cells.

  • Pharmacological Studies: Assessing biocompatibility for drug delivery systems.

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